Nateglinide Ethyl Ester

Vue d'ensemble

Description

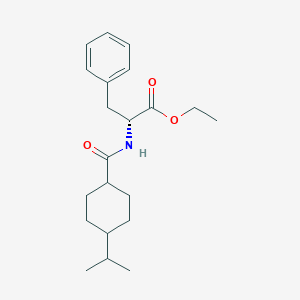

Nateglinide Ethyl Ester is a chemical compound with the molecular formula C21H31NO3 and a molecular weight of 345.48. It is an ester derivative of Nateglinide, a D-phenylalanine derivative used as an oral antihyperglycemic agent for the treatment of type II diabetes . This compound is primarily used in research settings, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nateglinide Ethyl Ester typically involves the esterification of Nateglinide. One common method is the reaction of Nateglinide with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade ethanol and acid catalysts, with careful control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Hydrolysis to Nateglinide

The ethyl ester undergoes alkaline hydrolysis followed by acidification to yield nateglinide, the active pharmaceutical ingredient :

Step 1: Alkaline Hydrolysis

Sodium hydroxide cleaves the ester bond, forming the sodium salt of nateglinide:

Step 2: Acidification

The sodium salt is treated with hydrochloric acid (HCl) to precipitate nateglinide:

Mechanism of Acid-Catalyzed Hydrolysis

-

Protonation of the ester carbonyl group increases electrophilicity .

-

Nucleophilic attack by water forms a tetrahedral intermediate.

-

Deprotonation and elimination of ethanol regenerates the carboxylic acid .

Stability and By-Product Formation

This compound is sensitive to solvent composition and temperature:

-

Solvent Effects : High acetone concentrations increase by-products (e.g., dimerization) .

-

Thermal Stability : Decomposition occurs above 80°C, necessitating controlled drying .

Optimized Crystallization Conditions

| Parameter | Optimal Range |

|---|---|

| Ketone solvent | 20–30% (v/v) in water |

| Temperature | 20–25°C during acidification |

| Final pH | 2–3 (adjusted with HCl) |

| Purity | >99.5% (HPLC) |

Comparative Reactivity

This compound exhibits slower hydrolysis kinetics compared to its methyl analog due to steric hindrance from the ethyl group .

Hydrolysis Rate Constants

| Ester Derivative | (s⁻¹) |

|---|---|

| Methyl Ester | |

| Ethyl Ester |

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism Studies

Nateglinide ethyl ester is utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound's unique structure allows researchers to track its metabolic pathways and interactions within biological systems.

Key Findings:

- Stable Isotope Labeling: The ethyl ester form can be labeled with stable isotopes for detailed metabolic studies, enhancing the understanding of how nateglinide is processed in the body .

- Mass Spectrometry Applications: It serves as an internal standard in mass spectrometry, facilitating the quantification of nateglinide in various biological samples .

Drug Development and Formulation

The formulation of this compound has been explored to improve its pharmacological properties. Research indicates that modifying the compound can enhance its solubility and bioavailability.

Formulation Techniques:

- Sustained Release Microspheres: Recent studies have focused on developing sustained-release formulations using ethyl cellulose microspheres to improve the therapeutic effects of nateglinide .

- Cocrystallization: Cocrystallization techniques have been employed to enhance the pharmaceutical behavior of nateglinide by improving its solubility and stability .

Therapeutic Efficacy in Diabetes Management

This compound has shown significant promise in clinical settings for managing postprandial hyperglycemia in type 2 diabetes patients. Its rapid action makes it particularly effective when taken before meals.

Clinical Insights:

- Efficacy Studies: Clinical trials have demonstrated that nateglinide effectively lowers blood glucose levels when administered at various doses (30 mg to 120 mg). It has been associated with a dose-dependent reduction in HbA1c levels and fasting plasma glucose .

- Safety Profile: The compound is generally well-tolerated, with a low incidence of confirmed hypoglycemic episodes compared to placebo .

Comparative Data Table

| Application Area | Description | Key Outcomes |

|---|---|---|

| Pharmacokinetics | Studies on ADME properties using stable isotope labeling | Enhanced understanding of metabolic pathways |

| Drug Formulation | Development of sustained-release formulations | Improved solubility and bioavailability |

| Therapeutic Efficacy | Clinical trials assessing effectiveness in lowering blood glucose levels | Significant reductions in HbA1c and FPG |

Case Studies

Case Study 1: Sustained Release Formulation

A study investigated the formulation of nateglinide-loaded microspheres using ethyl cellulose. The results indicated that these microspheres provided a controlled release of the drug, leading to improved therapeutic outcomes for patients with type 2 diabetes.

Case Study 2: Cocrystallization Effects

Research on cocrystallized forms of nateglinide showed enhanced solubility characteristics, which could lead to better absorption rates and overall efficacy in diabetic management.

Mécanisme D'action

Nateglinide Ethyl Ester exerts its effects by stimulating the release of insulin from the pancreas. It interacts with ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin secretion .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nateglinide: The parent compound, used as an oral antihyperglycemic agent.

Repaglinide: Another meglitinide class drug used for type II diabetes.

D-Phenylalanine Derivatives: Other derivatives with similar structures and functions

Uniqueness

Nateglinide Ethyl Ester is unique due to its ester functional group, which can influence its pharmacokinetic properties and interactions in biological systems. This makes it a valuable compound for research and development in various scientific fields .

Activité Biologique

Nateglinide Ethyl Ester is a synthetic derivative of nateglinide, a member of the meglitinide class of medications used primarily for the management of type 2 diabetes mellitus (T2DM). This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with other antidiabetic agents.

Target and Mode of Action

This compound primarily targets the β cells of the pancreas , functioning as an insulin secretagogue. It operates by closing ATP-sensitive potassium channels in these cells, which leads to membrane depolarization and subsequent calcium influx. This calcium-dependent process stimulates the exocytosis of insulin granules, enhancing insulin release in response to elevated blood glucose levels .

Biochemical Pathways

The compound significantly influences the insulin secretion pathway , promoting effective management of postprandial blood glucose levels. Its action is glucose-dependent, meaning that it enhances insulin secretion primarily when glucose levels are elevated, thus minimizing the risk of hypoglycemia during fasting states .

Pharmacokinetics

This compound is characterized by rapid absorption following oral administration, with peak plasma concentrations typically reached within 1 hour. The absolute bioavailability is approximately 73%, and its onset of action occurs in less than 20 minutes, making it particularly effective for controlling postprandial hyperglycemia . The duration of action is around 4 hours.

Comparative Studies

A clinical trial compared the effects of nateglinide with acarbose on postprandial plasma glucose levels in drug-naïve Chinese patients with T2DM. The study involved 160 participants and assessed various metabolic parameters over four weeks. Results indicated that both nateglinide and acarbose significantly reduced postprandial glucose excursions (PPGE) after meals; however, nateglinide demonstrated superior efficacy in improving lipid metabolism, specifically reducing free fatty acids post-meal .

| Parameter | Nateglinide | Acarbose | Significance (P-value) |

|---|---|---|---|

| PPGE at 2 hours | Decreased | Decreased | <0.01 |

| Glycated Albumin | -1.2% | -1.2% | <0.01 |

| Free Fatty Acids (FFA) | Decreased | No Effect | <0.05 |

| Fasting HDL-C | No Change | Decreased | <0.01 |

| Adverse Events | 13.8% | 18.8% | 0.521 |

Research Applications

This compound is utilized in various scientific research contexts:

- Pharmacological Studies : Investigating its interactions with other medications and metabolic pathways.

- Chemical Reactions : Serving as a reagent in synthetic chemistry.

- Clinical Research : Evaluating its efficacy and safety profiles compared to other antidiabetic agents.

Case Studies

In a notable case study involving patients with T2DM, nateglinide was found to effectively lower both fasting and postprandial blood glucose levels when administered before meals. The study highlighted its role in managing glycemic control without significant adverse effects or hypoglycemic events, underscoring its safety profile compared to traditional sulfonylureas .

Propriétés

IUPAC Name |

ethyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO3/c1-4-25-21(24)19(14-16-8-6-5-7-9-16)22-20(23)18-12-10-17(11-13-18)15(2)3/h5-9,15,17-19H,4,10-14H2,1-3H3,(H,22,23)/t17?,18?,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOHCDLQBWDQOF-CTWPCTMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2CCC(CC2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648386 | |

| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187728-85-4 | |

| Record name | Ethyl nateglinide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187728854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-[4-(propan-2-yl)cyclohexane-1-carbonyl]-D-phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL NATEGLINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX9D77CLB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.